![molecular formula C20H19NO2 B2497485 N-(3-hydroxy-3-phenylpropyl)-1-naphthamide CAS No. 1396805-39-2](/img/structure/B2497485.png)
N-(3-hydroxy-3-phenylpropyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide” and “N-(3-Hydroxy-3-phenylpropyl)formamide” are compounds that have a similar structure . They belong to the category of intermediates, impurities, metabolites, pharmaceutical standards, and fine chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . Carrying out the reaction without heating leads to the formation of monoacylation products—phthalic acid amides .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using 1H and 13C NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 194.23 , and they are typically stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has shown promising results in antimicrobial activity. For instance, N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy- naphthalene-2-carboxamide showed submicromolar (MICs 0.16–0.68 µM) activity against methicillin-resistant Staphylococcus aureus isolates .
Antioxidant Activity
The compound has been evaluated for its antioxidant activity. The results of antibacterial and antifungal and antioxidant activities showed that some of the synthesized compounds exhibited promising results .
Anti-Tuberculosis Activity
N-[3,5-bis(trifluoromethyl)phenyl]- and N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide revealed activity against M. tuberculosis (both MICs 10 µM) comparable with that of rifampicin .
Synergistic Activity with Other Drugs
Synergistic activity was observed for the combinations of ciprofloxacin with N-[4-bromo-3-(trifluoromethyl)phenyl]- and N-(4-bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamides against MRSA SA 630 isolate .
Pharmacophore Mapping
The compound has been used in consensus-based pharmacophore mapping for a new set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides .
Synthesis of Derivatives
The compound has been used in the synthesis of various O-substituted derivatives .
Safety and Hazards
Wirkmechanismus
Target of Action
It has been shown to exhibit significant antimicrobial activity, suggesting that its targets may be proteins or enzymes essential for the survival and proliferation of bacteria .
Mode of Action
Given its antimicrobial activity, it likely interacts with its targets in a way that inhibits their function, leading to the death or growth inhibition of the bacteria .
Biochemical Pathways
Its antimicrobial activity suggests that it likely interferes with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide has demonstrated significant antimicrobial activity. It has shown inhibitory activity against methicillin-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis, suggesting that its action results in the death or growth inhibition of these bacteria .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the activity and stability of most compounds .
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19(16-8-2-1-3-9-16)13-14-21-20(23)18-12-6-10-15-7-4-5-11-17(15)18/h1-12,19,22H,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDYUQDFAHTOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-1-naphthamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.